molecular formula C15H15NO3 B2915195 (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone CAS No. 99642-17-8

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2915195
CAS No.: 99642-17-8
M. Wt: 257.289
InChI Key: HFZPYPRRAVDPBX-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol It is characterized by the presence of an aminophenyl group and a dimethoxyphenyl group attached to a methanone core

Scientific Research Applications

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone typically involves the reduction of a nitro precursor. One common method involves the hydrogenation of 3,4-dimethoxy-3’-nitrobenzophenone in the presence of a palladium on carbon catalyst. The reaction is carried out in ethyl acetate under hydrogen pressure (55-60 psi) for 1.5 hours. The resulting product is then purified by flash column chromatography using a mixture of ethyl acetate and methylene chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation: The methoxy groups can be oxidized under specific conditions.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon catalyst, ethyl acetate, hydrogen gas.

    Substitution: Various nucleophiles, solvents like dichloromethane or toluene.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: this compound from the nitro precursor.

    Substitution: Derivatives with substituted amino groups.

    Oxidation: Compounds with oxidized methoxy groups.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy groups enhance its solubility and potential interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(3-aminophenyl)-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZPYPRRAVDPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxy-3'-nitrobenzophenone (0.5 g, 1.7 mmol) in 40 mL of ethyl acetate was added 0.05 g of 10% palladium on carbon catalyst. The mixture was hydrogenated in a Parr-Shaker apparatus at 55-60 psi of hydrogen for 1.5 hours. The reaction mixture was filtered through celite and the filtrate was concentrated in vacuo to afford the crude product. The crude product was purified by flash column chromatography (silica gel, 10% ethyl acetate/methylene chloride) to afford 0.17 g (38%) of the product as a yellow solid: mp 157-175° C.; 1H NMR (CDCl3) δ 7.56-6.80 (m, 7 H); 3.95 (s, 3 H), 3.94 (s, 3 H); 13C NMR (CDCl3) δ 195.7, 152.9, 148.9, 146.4, 139.3, 130.3, 128.9, 125.4, 120.1, 118.4, 115.6, 112.1, 109.7, 56.0, 56.0; Anal. Calcd for C15H15NO3. Theoretical: C, 70.02; H, 5.88; N, 5.44. Found: C, 70.00; H, 6.10; N, 5.13.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

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